N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide is a synthetic benzamide derivative characterized by a hybrid heterocyclic framework. Its structure integrates a 3,5-dimethylpyrazole ring, a thiophen-3-yl moiety, and an ethylsulfanyl substituent attached to the benzamide core. However, specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-4-26-19-8-6-5-7-17(19)20(24)21-12-18(16-9-10-25-13-16)23-15(3)11-14(2)22-23/h5-11,13,18H,4,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAADGLGHDHYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's pharmacological properties.
- Benzamide Backbone : Provides stability and influences the compound's interaction with biological targets.
- Ethylsulfanyl Group : May enhance solubility and bioavailability.
Structural Formula
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) and lung cancer cells (A549). These compounds often act by inhibiting mTORC1 pathways and modulating autophagy, which is crucial for cancer cell survival under stress conditions .
Case Study: mTORC1 Inhibition
A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest that these compounds could serve as novel autophagy modulators with potential anticancer applications .
Anti-inflammatory Effects
Compounds containing pyrazole and thiophene moieties have also exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:
- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.
- Positioning of the Thiophene Moiety : The orientation can influence the compound's interaction with target proteins.
- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
Heterocyclic Substituents: The 3,5-dimethylpyrazole in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing cyano group in Compound 15 . The thiophen-3-yl moiety distinguishes it from analogs with thiophen-2-yl (e.g., A0071016), which could alter binding interactions due to differences in aromatic π-stacking or hydrogen bonding .
Physicochemical Properties (Inferred)
- Lipophilicity : The ethylsulfanyl group (logP ~2.5–3.0) likely increases hydrophobicity compared to methylthio (logP ~1.5–2.0) or oxoethylsulfanyl groups (logP ~1.0–1.5). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Polar Surface Area (PSA) : The pyrazole and thiophene rings contribute to a moderate PSA (~80–90 Ų), suggesting balanced permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
